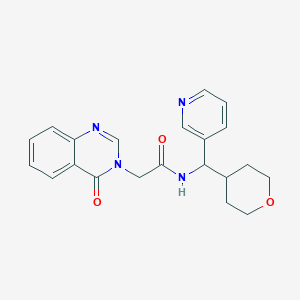
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic compound known for its multifaceted applications in various scientific fields. This compound incorporates several functional groups, including a quinazoline derivative and a pyridine ring, making it an attractive candidate for research in medicinal chemistry, biology, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 4-oxoquinazoline
React anthranilic acid with formamide at elevated temperatures to yield the 4-oxoquinazoline core.
Conditions: Heating at 160-180°C for several hours.
Attachment of Pyridine Ring
React the 4-oxoquinazoline with a pyridine derivative through nucleophilic substitution.
Conditions: Utilize a strong base like potassium carbonate in a solvent such as dimethylformamide (DMF), with temperatures around 100°C.
Incorporation of Tetrahydropyran Group
Form a tetrahydropyran ring by intramolecular cyclization, often using a Lewis acid catalyst such as BF3·Et2O.
Conditions: Room temperature to slightly elevated temperatures.
Industrial Production Methods: : The industrial synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide follows similar principles, often scaled up using continuous flow reactors to ensure efficient heat management and reaction kinetics. Optimization of solvent systems and catalyst loadings are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions at the tetrahydropyran ring, often leading to the formation of oxo derivatives.
Reduction: : Hydrogenation can reduce the pyridine ring to a piperidine, altering the compound's electronic properties.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the pyridine and quinazoline rings, allowing for functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst under pressure.
Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide has wide-ranging applications:
Chemistry: : As a building block for synthesizing complex organic molecules and potential ligands in coordination chemistry.
Biology: : Investigated for its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: : Potential therapeutic agent targeting specific molecular pathways involved in disease states.
Industry: : Used in material science for developing advanced materials with unique electronic or structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline core is known to inhibit kinase activity, disrupting cellular signaling pathways crucial for cancer cell proliferation. The pyridine and tetrahydropyran rings enhance binding affinity and specificity to these targets, improving the compound's efficacy.
Comparison with Similar Compounds
Unique Features
The combination of the quinazoline and pyridine rings with a tetrahydropyran moiety is uncommon, providing a unique structural framework that can be exploited for various applications.
The structural complexity allows for selective interactions with biological targets, offering potential advantages over simpler analogs.
Similar Compounds
Gefitinib: : A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: : Another quinazoline derivative with applications in treating non-small cell lung cancer.
Lapatinib: : Combines a quinazoline core with different substituents to target multiple kinases.
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide stands out due to its distinct combination of functional groups and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19(13-25-14-23-18-6-2-1-5-17(18)21(25)27)24-20(15-7-10-28-11-8-15)16-4-3-9-22-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVNAMUECHLHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)
![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)

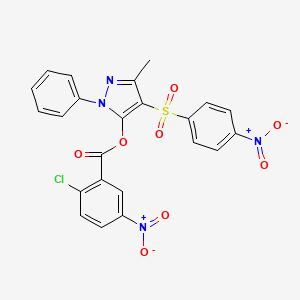
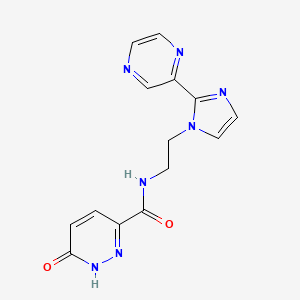
![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2879640.png)
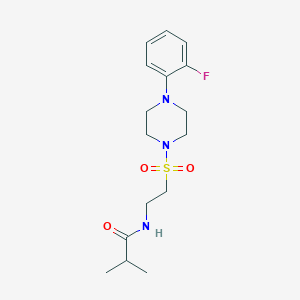
![2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2879644.png)
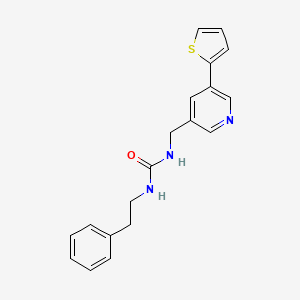
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)
